![molecular formula C8H8BrNO3 B13583366 {7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol](/img/structure/B13583366.png)
{7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol is a complex organic compound characterized by its unique structure, which includes a bromine atom and a dioxinopyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the formation of the dioxinopyridine ring system. The final step involves the introduction of the methanol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance efficiency and scalability. Safety measures are also critical due to the handling of bromine and other reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions
{7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of {7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}carboxylic acid.
Reduction: Formation of {2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
{7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of {7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol involves its interaction with specific molecular targets. The bromine atom and the dioxinopyridine ring system play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The methanol group can also participate in hydrogen bonding, enhancing the compound’s affinity for its targets. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
{7-chloro-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol: Similar structure but with a chlorine atom instead of bromine.
{7-fluoro-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol: Similar structure but with a fluorine atom instead of bromine.
{7-iodo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in {7-bromo-2H,3H-[1,4]dioxino[2,3-b]pyridin-6-yl}methanol imparts unique reactivity and biological activity compared to its halogenated analogs. Bromine’s size and electronegativity influence the compound’s binding affinity and selectivity for molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C8H8BrNO3 |
|---|---|
Peso molecular |
246.06 g/mol |
Nombre IUPAC |
(7-bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol |
InChI |
InChI=1S/C8H8BrNO3/c9-5-3-7-8(10-6(5)4-11)13-2-1-12-7/h3,11H,1-2,4H2 |
Clave InChI |
JEMMCIUHACUDAK-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=NC(=C(C=C2O1)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


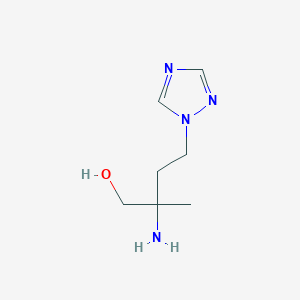
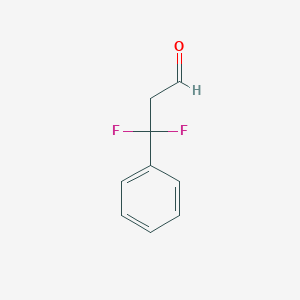
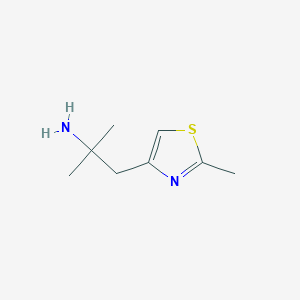
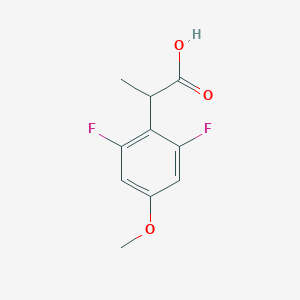

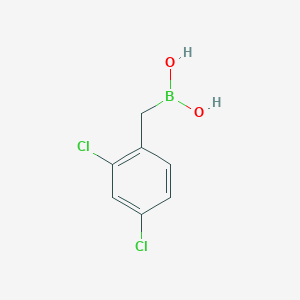
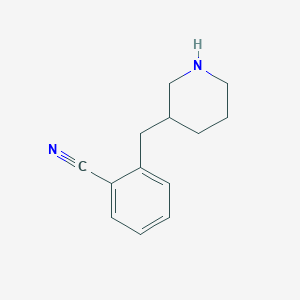

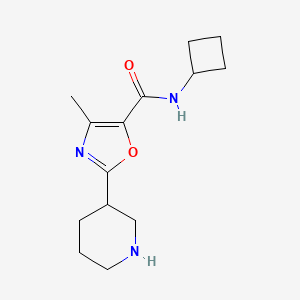
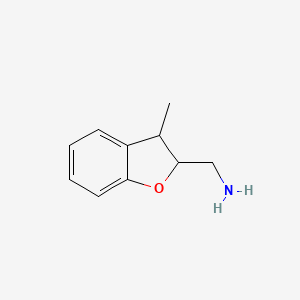
![8-(Tert-butyl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13583344.png)

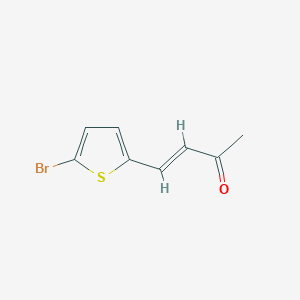
![2-Oxa-3-azabicyclo[3.1.0]hex-3-ene-4-carbaldehyde](/img/structure/B13583370.png)
